(Azetidin-3-ylmethyl)(propan-2-yl)amine

Physicochemical profiling Constitutional isomerism pKa

Ensure lead series success with (Azetidin-3-ylmethyl)(propan-2-yl)amine (C₇H₁₆N₂, MW 128.22), a uniquely differentiated azetidine building block. Unlike its constitutional isomer, this compound offers dual protonatable amine centers (azetidine ring & exocyclic isopropylamine), enabling sequential, orthogonal functionalization strategies unattainable with tertiary amine variants. Critically, the azetidine core provides a validated metabolic escape route, completely eliminating the N-dealkylation and oxazolidine formation pathways that plague standard piperidine analogs in 5HT₄ programs. Its low molecular weight and dual hydrogen-bond donor profile are tailored for CNS MPO-compliant libraries. Procuring this specific 3-(isopropylaminomethyl) substitution pattern is essential to avoid divergent solubility, permeability, and metabolic outcomes. Secure your supply of this R&D-essential intermediate to accelerate your hit-to-lead optimization.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B1369774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Azetidin-3-ylmethyl)(propan-2-yl)amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC(C)NCC1CNC1
InChIInChI=1S/C7H16N2/c1-6(2)9-5-7-3-8-4-7/h6-9H,3-5H2,1-2H3
InChIKeyFUTBUSZZZDEAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Azetidin-3-ylmethyl)(propan-2-yl)amine – Core Identity and Procurement-Relevant Classification


(Azetidin-3-ylmethyl)(propan-2-yl)amine (IUPAC: N-(azetidin-3-ylmethyl)propan-2-amine; C₇H₁₆N₂; MW 128.22 g/mol) is a bifunctional secondary–secondary diamine building block comprising a four-membered azetidine heterocycle linked via a methylene spacer to an isopropylamine side chain. The azetidine ring imparts a higher degree of ring strain (C–N–C angle ≈ 90°) compared with pyrrolidine or piperidine [1], while the exocyclic isopropylamine furnishes a second, sterically differentiated basic centre. This constitutional arrangement distinguishes it from its closest isomer, [1-(propan-2-yl)azetidin-3-yl]methanamine (CAS 1493571-67-7), in which the isopropyl group resides on the endocyclic nitrogen. The compound is typically supplied at ≥95% purity as a research-grade intermediate and has appeared in medicinal chemistry campaigns targeting CNS transporters, phosphodiesterases, and metabolic enzymes.

Why Generic Azetidine or Acyclic Diamine Substitution Is Insufficient for (Azetidin-3-ylmethyl)(propan-2-yl)amine


Although the azetidine scaffold is often considered a general-purpose piperidine or pyrrolidine bioisostere, the specific 3-(isopropylaminomethyl) substitution pattern in this compound creates a dual-basicity, dual-hydrogen-bond-donor profile that cannot be replicated by simply interchanging ring size or moving the alkyl group. The exocyclic secondary amine (pKₐ of conjugate acid typically 10–11 for N-isopropylalkylamines) [1] and the endocyclic azetidine NH (pKₐ ≈ 11.3 for parent azetidine) [2] both remain protonatable at physiological pH, whereas the constitutional isomer [1-(propan-2-yl)azetidin-3-yl]methanamine presents only one ionisable amine (primary amine on the methylene; the endocyclic nitrogen is tertiary and non-donor). In metabolic terms, azetidine-based 5HT₄ partial agonists entirely eliminated the N-dealkylation and oxazolidine-formation pathways that plagued the corresponding piperidine series [3], demonstrating that even within the same heterocycle class, substitution topology—not merely ring identity—dictates ADME outcome. These differences mean that procurement of a generic “azetidine-amine” or a simple piperidine analog without verifying the exact 3-(isopropylaminomethyl) connectivity carries a high risk of divergent solubility, permeability, and metabolic behaviour in lead optimisation programmes.

Quantitative Differentiation Evidence: (Azetidin-3-ylmethyl)(propan-2-yl)amine Versus Closest Analogs


Constitutional Isomer Differentiation: Dual vs. Single Ionisable Amine at Physiological pH

The target compound possesses two distinct secondary amine centres: the azetidine ring NH (parent azetidine conjugate acid pKₐ = 11.29 [1]) and the exocyclic N-isopropylamine (typical pKₐ ≈ 10.5–11.0 for secondary N-alkylamines). Both are >99% protonated at pH 7.4, yielding a dicationic species with two hydrogen-bond donor sites. In contrast, the constitutional isomer [1-(propan-2-yl)azetidin-3-yl]methanamine (CAS 1493571-67-7; same molecular formula C₇H₁₆N₂) bears the isopropyl group on the endocyclic nitrogen, making it a tertiary amine (non-protonatable at physiological pH; non-HBD). This isomer therefore presents only a single primary amine (pKₐ ≈ 10.6) on the exocyclic methylene, producing a monocation at pH 7.4 with a different HBD count and solvation free energy. The target compound’s dual-cation state is expected to reduce passive membrane permeability relative to the monocationic isomer while enhancing aqueous solubility, a trade-off that is predictable but cannot be achieved with the isomer [2].

Physicochemical profiling Constitutional isomerism pKa Hydrogen-bond donor count

Azetidine vs. Piperidine Metabolic Fate: Avoidance of N-Dealkylation and Oxazolidine Formation

In a head-to-head metabolic comparison within a 5HT₄ partial agonist series, the piperidine-containing lead compound (PF-4995274, TBPT) underwent extensive N-dealkylation (M1 metabolite) and cyclisation to an unusual oxazolidine metabolite (M2), the latter being the predominant species in human plasma [1]. 4-Substituted piperidine and pyrrolidine analogs retained both metabolic liabilities. When the piperidine ring was replaced with an azetidine, the resulting second-generation agonists were neither metabolised via N-dealkylation nor converted to cyclised oxazolidine metabolites; metabolism was instead redirected to oxidation on the distal isoxazole ring [1]. This demonstrates that the azetidine heterocycle eliminates two major metabolic soft spots inherent to piperidine and pyrrolidine congeners, offering a directly measurable advantage for compounds requiring prolonged half-life or reduced metabolite-mediated off-target pharmacology.

Drug metabolism N-dealkylation Azetidine Piperidine isostere 5HT₄ agonist

Azetidine Scaffold Physicochemical Profile for CNS Drug Design: Quantitative CNS MPO and Solubility Benchmarks

A focused library of azetidine-based scaffolds evaluated for CNS lead-likeness demonstrated that the majority of compounds fall within the preferred range for BBB penetration. Computed CNS MPO (Multi-Parameter Optimization) scores ranged from 3.32 to 6.00 (mean ≈ 5.0), on a scale where ≥4 is considered desirable for CNS candidates [1]. In vitro aqueous solubility exceeded 400 µM in PBS and H₂O for most library members, with many achieving >500 µM [1]. Human and mouse liver microsomal stability was excellent, with percent remaining generally above 80% after incubation [1]. Although these data derive from diverse azetidine scaffolds rather than the target compound specifically, they establish the class-level property envelope into which (azetidin-3-ylmethyl)(propan-2-yl)amine is expected to fall, given its MW (128) and HBD count (2) are well within the favourable CNS range (MW < 450; HBD ≤ 3) [1].

CNS drug design CNS MPO score Solubility Blood-brain barrier Azetidine scaffold

3-Substituted Azetidines as PDE4 Inhibitors: Quantitative Activity Improvement Over Non-Azetidine Scaffolds

Introduction of 3-substituted azetidinyl substituents onto the 4,6-diaminopyrimidine scaffold yielded the dual M3 antagonist-PDE4 inhibitor UCB-101333-3, which displayed a PDE4 IC₅₀ of 630 nM and M3 Ki of 3.2 nM [1][2]. This compound demonstrated in vivo efficacy in pulmonary inflammation models, including inhibition of cigarette-smoke-induced pulmonary neutrophilia in mice and protection against cadmium-induced emphysema [1]. While the target compound (azetidin-3-ylmethyl)(propan-2-yl)amine is not itself the bioactive molecule, its 3-(aminomethyl)azetidine substructure is the key pharmacophoric element that enabled the PDE4 activity improvement over earlier non-azetidine analogs. The 3-substitution pattern on the azetidine ring is critical for dual M3/PDE4 activity, and the isopropylamine side chain in the target compound provides a synthetic handle for further pyrimidine coupling.

PDE4 inhibition COPD Dual pharmacology Azetidinyl pyrimidine M3 antagonist

Evidence-Backed Application Scenarios for Procuring (Azetidin-3-ylmethyl)(propan-2-yl)amine


CNS Lead-Optimisation Programmes Requiring Low-MW, Dual-Basicity Building Blocks

The compound’s low molecular weight (128 Da), two hydrogen-bond donors, and two ionisable amines make it a suitable starting point for CNS-targeted libraries where CNS MPO scores above 4.0 are desired. The class-level azetidine scaffold data show mean CNS MPO scores of ~5.0 and aqueous solubility exceeding 400 µM [1]. Its dual-basicity profile offers the potential to tune both solubility and passive permeability by selective functionalisation of either amine centre, a flexibility not available with the monobasic constitutional isomer.

Respiratory or Anti-Inflammatory Programmes Targeting Dual M3/PDE4 Pharmacology

The 3-(aminomethyl)azetidine substructure present in this compound has been validated in the dual M3 antagonist-PDE4 inhibitor series leading to UCB-101333-3 (PDE4 IC₅₀ = 630 nM; M3 Ki = 3.2 nM), which demonstrated in vivo efficacy in pulmonary inflammation models [2]. The target compound’s isopropylamine side chain provides a direct synthetic entry point for constructing 4,6-diaminopyrimidine conjugates analogous to the UCB clinical candidate series.

Metabolic Stability Optimisation: Replacing Piperidine or Pyrrolidine Motifs in Early Preclinical Candidates

When a lead series exhibits problematic N-dealkylation or oxazolidine metabolite formation (as observed with piperidine-based 5HT₄ partial agonists), the azetidine ring system provides a validated metabolic escape route. The comparative data show that azetidine replacements completely abrogate both metabolic pathways while retaining target potency [3]. Procuring the target azetidine building block at the hit-to-lead stage enables direct evaluation of this metabolic switch without de novo scaffold redesign.

Synthetic Diversification via Orthogonal Amine Protection Strategies

The target compound’s two chemically distinct amine centres—the azetidine ring NH and the exocyclic isopropylamine NH—enable sequential, orthogonal protection/deprotection strategies (e.g., Boc protection of the azetidine nitrogen followed by functionalisation of the exocyclic amine). This is not achievable with the isomer [1-(propan-2-yl)azetidin-3-yl]methanamine, where the endocyclic nitrogen is already tertiary and thus unreactive toward acylation/sulfonation. For parallel library synthesis, this chemoselectivity can reduce the number of synthetic steps and increase the diversity of accessible final compounds.

Quote Request

Request a Quote for (Azetidin-3-ylmethyl)(propan-2-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.